7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
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Overview
Description
7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of chromeno[2,3-d]pyrimidines. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 2nd position, and a methoxy group at the 3rd position on the phenyl ring. The chromeno[2,3-d]pyrimidine scaffold is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxy-3-methoxybenzaldehyde and 7-chloro-4-hydroxyquinoline.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions, such as using hydrochloric acid, to form the chromeno[2,3-d]pyrimidine core.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The chloro group at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced chromeno[2,3-d]pyrimidine derivatives.
Substitution: Formation of substituted chromeno[2,3-d]pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. Additionally, it can interact with cellular receptors, leading to changes in cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-(2-hydroxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 7-chloro-2-(3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one
- 7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-5-one
Uniqueness
The presence of both hydroxy and methoxy groups on the phenyl ring, along with the chloro group at the 7th position, imparts unique chemical and biological properties to 7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one. These functional groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
7-chloro-2-(2-hydroxy-3-methoxyphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-14-4-2-3-11(15(14)22)16-20-17(23)12-8-9-7-10(19)5-6-13(9)25-18(12)21-16/h2-7,22H,8H2,1H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMCWLGFPVIFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C2=NC3=C(CC4=C(O3)C=CC(=C4)Cl)C(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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